![molecular formula C8H14N4 B2641059 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine CAS No. 1225218-71-2](/img/structure/B2641059.png)
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a chemical compound that belongs to the class of triazole-containing compounds. It has gained significant attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Drug Discovery Studies
1,2,4-Triazole-containing scaffolds, such as “4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Antimicrobial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Anticancer Activities
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . These compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
PET/SPECT Imaging
Based on aromatic enzyme inhibitors (AIs), imaging agents for PET/SPECT research have been developed .
Synthesis of Heterocyclic Compounds
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Cytotoxic Activities
The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines .
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to interact with various biological targets. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . .
Mode of Action
The mode of action of 1,2,4-triazole derivatives often involves interactions with enzymes or receptors in the cell. For example, some 1,2,4-triazole derivatives have been found to inhibit the enzyme acetylcholinesterase . .
properties
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-6-10-11-7-12/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPGEBNEESCNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.